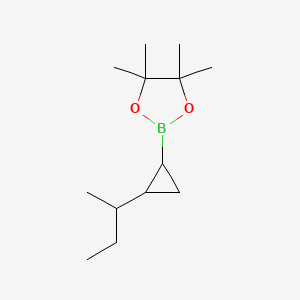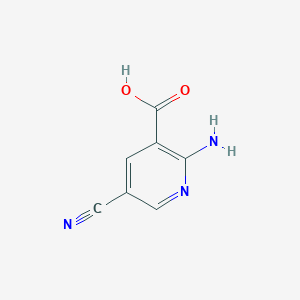
2-Amino-5-cyanonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-cyanonicotinic acid is a heterocyclic organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an amino group at the second position and a cyano group at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyanonicotinic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-cyanonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of 2-Amino-5-aminonicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromonicotinic acid
- 2-Amino-5-chloronicotinic acid
- 2-Amino-5-nitronicotinic acid
Uniqueness
2-Amino-5-cyanonicotinic acid is unique due to the presence of both an amino group and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Compared to its analogs, the cyano group provides additional reactivity, allowing for a broader range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H5N3O2 |
|---|---|
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
2-amino-5-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-2-4-1-5(7(11)12)6(9)10-3-4/h1,3H,(H2,9,10)(H,11,12) |
Clave InChI |
BCYBXGJLVUBRMH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


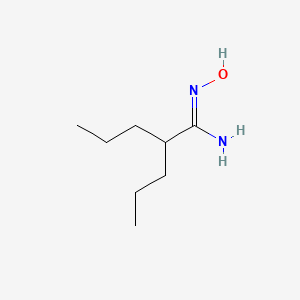
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13452016.png)

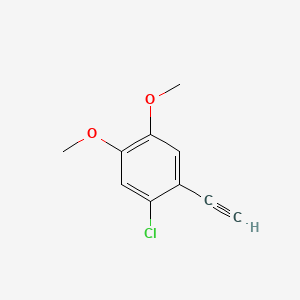
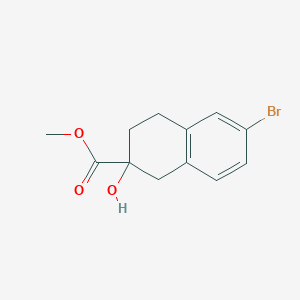
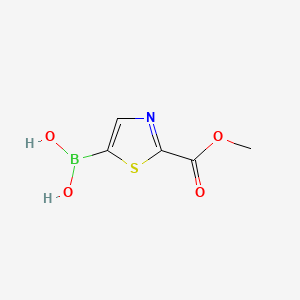
![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)

![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)

![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)

